molecular formula C17H28N2O2 B4120209 N-(1-adamantyl)-N'-(1-tetrahydro-2-furanylethyl)urea

N-(1-adamantyl)-N'-(1-tetrahydro-2-furanylethyl)urea

Cat. No.: B4120209
M. Wt: 292.4 g/mol
InChI Key: ZNUZYZSVTTYSEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1-adamantyl-N’-[1-(tetrahydro-2-furanyl)ethyl]urea is a synthetic organic compound that features an adamantyl group and a tetrahydrofuranyl moiety linked through a urea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1-adamantyl-N’-[1-(tetrahydro-2-furanyl)ethyl]urea typically involves the reaction of 1-adamantylamine with an isocyanate derivative of tetrahydrofuranyl ethyl. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The process may involve the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-1-adamantyl-N’-[1-(tetrahydro-2-furanyl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be modified by different nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-1-adamantyl-N’-[1-(tetrahydro-2-furanyl)ethyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-1-adamantyl-N’-[1-(tetrahydro-2-furanyl)ethyl]urea involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the compound’s binding affinity to enzymes or receptors. The urea linkage allows for hydrogen bonding interactions, which can stabilize the compound’s binding to its target. The tetrahydrofuranyl moiety adds flexibility and can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide
  • N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide

Uniqueness

N-1-adamantyl-N’-[1-(tetrahydro-2-furanyl)ethyl]urea is unique due to its combination of an adamantyl group and a tetrahydrofuranyl moiety linked through a urea functional group. This structural arrangement imparts distinct physicochemical properties, such as enhanced stability and potential biological activity, which differentiate it from other similar compounds.

Properties

IUPAC Name

1-(1-adamantyl)-3-[1-(oxolan-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2/c1-11(15-3-2-4-21-15)18-16(20)19-17-8-12-5-13(9-17)7-14(6-12)10-17/h11-15H,2-10H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUZYZSVTTYSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-adamantyl)-N'-(1-tetrahydro-2-furanylethyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(1-adamantyl)-N'-(1-tetrahydro-2-furanylethyl)urea
Reactant of Route 3
Reactant of Route 3
N-(1-adamantyl)-N'-(1-tetrahydro-2-furanylethyl)urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(1-adamantyl)-N'-(1-tetrahydro-2-furanylethyl)urea
Reactant of Route 5
N-(1-adamantyl)-N'-(1-tetrahydro-2-furanylethyl)urea
Reactant of Route 6
Reactant of Route 6
N-(1-adamantyl)-N'-(1-tetrahydro-2-furanylethyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.